N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide
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Overview
Description
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide is a complex organic compound that features a pyrimidine ring, a phenyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as diethylamine and methylpyrimidine derivatives.
Amination Reaction: The pyrimidine ring is then subjected to an amination reaction with 4-aminophenyl derivatives to introduce the amino group.
Coupling with Phenoxypropanamide: The final step involves coupling the aminated pyrimidine derivative with phenoxypropanamide under suitable conditions, such as using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical structure and properties.
Industrial Chemistry: The compound is explored for its use in various industrial processes, including catalysis and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives: Evaluated for antimalarial activity.
3-[4-(diethylamino)phenyl]-4-substituted-1-ylsulfonyl derivatives: Studied for various biological activities.
Uniqueness
N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide stands out due to its unique combination of a pyrimidine ring, phenyl group, and phenoxypropanamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C24H29N5O2/c1-5-29(6-2)22-16-17(3)25-24(28-22)27-20-14-12-19(13-15-20)26-23(30)18(4)31-21-10-8-7-9-11-21/h7-16,18H,5-6H2,1-4H3,(H,26,30)(H,25,27,28) |
InChI Key |
YTRQMFJGWYJLNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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